Nonanamide, N-phenyl-
Description
Historical Context and Evolution of N-Acyl Aniline (B41778) Research
The study of N-acyl anilines, also known as anilides, is deeply rooted in the history of organic chemistry. wikipedia.org Aniline itself, the parent amine, was first isolated in the early 19th century, and its reactivity quickly became a subject of intense investigation. wikipedia.org The acylation of aniline, a reaction that introduces an acyl group (R-C=O) onto the nitrogen atom, was an early and fundamental transformation explored by chemists. This reaction, often carried out with acyl chlorides or carboxylic anhydrides, produces the corresponding N-acyl aniline or anilide. wikipedia.orgwikipedia.org
One of the earliest and most well-known anilides, acetanilide (B955) (N-phenylacetamide), was synthesized in the 19th century and was introduced into medical practice in 1886 as an analgesic and antipyretic agent. wikipedia.orgresearchgate.net This early application highlighted the potential of this class of compounds, stimulating further research into the synthesis and properties of other N-acyl aniline derivatives. researchgate.net
Over the decades, research has expanded significantly from simple N-acyl anilines to more complex structures. Synthetic methodologies have evolved, moving from classical approaches to more sophisticated and efficient catalyst-based systems. orientjchem.org Early studies, such as those on the nitration of N-acyl derivatives of aniline, provided fundamental insights into the directing effects of the N-acyl group on electrophilic aromatic substitution, a cornerstone of organic synthesis. acs.org The development of modern catalytic methods, including iron-catalyzed C-H bond amination and copper-mediated coupling reactions, has further broadened the accessibility and structural diversity of anilines and their derivatives. acs.orgresearchgate.net This long history of research has established a robust foundation for the contemporary study of specific anilides like N-phenylnonanamide.
Classification and Structural Archetypes of N-Phenyl Amides
N-Phenylnonanamide is classified as a secondary amide and, more specifically, as an N-phenyl amide or anilide. wikipedia.orgacdlabs.com Amides are organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. unimed.edu.ngwikipedia.org They are broadly classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''), based on the number of non-hydrogen substituents on the nitrogen atom. unimed.edu.ng N-Phenylnonanamide, with one phenyl group and one hydrogen atom on the nitrogen, fits the definition of a secondary amide.
The structural archetype of an N-phenyl amide consists of a phenyl ring directly attached to the nitrogen atom of an amide linkage. acs.org This core structure is defined by the planarity of the amide group, a result of the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance structure with partial double bond character between the carbon and nitrogen. wikipedia.org
Key structural features of this class include:
The Amide Linkage (-C(=O)N-): This group is crucial for the molecule's chemical properties and its ability to form hydrogen bonds, which influences crystal packing and interactions with biological systems. acs.org
The Phenyl Group (C₆H₅): This aromatic ring influences the molecule's electronic properties, solubility, and potential for intermolecular interactions like π-π stacking. acs.org
According to IUPAC nomenclature, N-phenyl derivatives of primary amides can be named using the suffix "-anilide" in place of "-amide". acdlabs.com However, naming them as N-substituted amides, such as N-phenylnonanamide, is the preferred method. wikipedia.org
Research Trajectories and Interdisciplinary Significance of N-Phenylnonanamide Chemistry
N-Phenylnonanamide (CAS No. 55679-48-6) is a specific anilide that has found utility in various research fields, demonstrating the interdisciplinary nature of modern chemical science. lookchem.com Its synthesis and properties are explored in contexts ranging from fundamental organic synthesis to materials science and biochemistry.
Recent research has detailed the synthesis of N-phenylnonanamide through methods like the direct amidation of acids in a continuous flow screw reactor, highlighting a move towards more efficient and scalable chemical production. rsc.org It has also been prepared via copper-catalyzed reductive aminocarbonylation of alkyl iodides with nitroarenes, showcasing advanced catalytic approaches. uic.edu
The significance of N-phenylnonanamide and related structures extends beyond synthetic methodology. The broader class of anilides is investigated for a variety of applications. For example, studies on N-phenyl aromatic amides have identified them as promising inhibitors for enzymes like xanthine (B1682287) oxidase. nih.gov Furthermore, anilides have been synthesized and evaluated for their potential as herbicides, with in silico studies suggesting histone deacetylase as a possible target in plants. researchgate.net While these studies focus on related anilides, they underscore the potential biological relevance of the N-phenylnonanamide scaffold.
The interdisciplinary importance of such research lies in its ability to connect fundamental chemical principles with applied sciences. nih.govecorrector.combio-integration.org For instance, understanding the synthesis of a compound like N-phenylnonanamide can inform the development of new materials or biologically active molecules. researchgate.net Research into hydroxyl ketone-based N-phenylnonanamide derivatives as potential histone deacetylase inhibitors for therapeutic applications further illustrates this point, bridging organic synthesis with medicinal chemistry and molecular biology. acs.orgunige.ch The study of such molecules contributes to a broader understanding of how structural modifications impact function, a central theme in many scientific disciplines. nih.govamerican.edu
Structure
3D Structure
Properties
IUPAC Name |
N-phenylnonanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-15(17)16-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLORSGKMLYRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409385 | |
| Record name | Nonanamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55679-48-6 | |
| Record name | Nonanamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Transformations of N Phenylnonanamide Systems
Conventional Amidation Protocols and Reaction Design
The synthesis of N-phenylnonanamide, an anilide derivative, can be achieved through established amidation methods that form the backbone of organic synthesis. drugbank.com These conventional protocols are broadly categorized into two primary approaches: the reaction of an amine with an acyl halide and the direct coupling of a carboxylic acid with an amine.
Acyl Halide-Amine Condensation Approaches
A highly effective and common method for preparing N-phenylnonanamide involves the condensation of nonanoyl chloride with aniline (B41778). sigmaaldrich.comresearchgate.netlibretexts.org This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of nonanoyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group, to form the stable amide bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org The removal of HCl drives the reaction to completion. A variety of bases can be used, with common choices including tertiary amines like triethylamine (B128534) or pyridine, or even an excess of the aniline reactant itself. The reaction is often vigorous and may require cooling to control the reaction rate.
Table 1: Reaction Parameters for Acyl Halide-Amine Condensation
| Parameter | Details |
| Reactants | Nonanoyl chloride, Aniline |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Diethyl ether, or Tetrahydrofuran (THF) |
| Base | Triethylamine, Pyridine, or excess Aniline |
| Temperature | Typically room temperature, may require initial cooling |
| Work-up | Aqueous wash to remove the hydrochloride salt and excess reagents |
This method is favored for its generally high yields and the high reactivity of the acyl chloride starting material. sigmaaldrich.comscbt.com
Carboxylic Acid/Amine Coupling Strategies
An alternative and widely utilized strategy for the synthesis of N-phenylnonanamide is the direct coupling of nonanoic acid with aniline. synplechem.com This approach requires the activation of the carboxylic acid, as it is less electrophilic than its corresponding acyl chloride. This activation is achieved through the use of coupling reagents. synplechem.combiosynth.com
A plethora of coupling reagents are available, which function by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating the nucleophilic attack by the amine. researchgate.net Common classes of coupling reagents include:
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. researchgate.netucl.ac.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are also effective. researchgate.net
Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are known for their efficiency and for minimizing side reactions. researchgate.netucl.ac.uk
Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are included to suppress racemization (if chiral centers are present) and to increase the efficiency of the coupling reaction by forming an active ester intermediate. researchgate.netluxembourg-bio.com
Table 2: Common Coupling Reagents and Additives
| Reagent Class | Example Reagent | Additive |
| Carbodiimides | EDC, DCC | HOBt, HOAt |
| Phosphonium Salts | BOP | |
| Uronium/Aminium Salts | HBTU, HATU |
Advanced Catalytic Syntheses
Modern synthetic chemistry has seen a significant shift towards the development of more efficient and sustainable catalytic methods for amide bond formation. These advanced strategies aim to overcome the limitations of conventional methods, such as the use of stoichiometric activating agents and the generation of significant waste.
Transition Metal-Mediated Aminocarbonylation Reactions (e.g., Palladium Catalysis)
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of amides, including N-phenylamides. acs.org Aminocarbonylation reactions offer a direct route to amides from aryl halides, carbon monoxide, and an amine. d-nb.infoorganic-chemistry.org In the context of N-phenylnonanamide synthesis, this would involve the reaction of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene), carbon monoxide, and nonylamine, or alternatively, an aryl amine and a source of the nonanoyl group.
The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reaction with the amine leads to reductive elimination, yielding the amide product and regenerating the palladium(0) catalyst. nih.gov
Recent advancements have focused on using CO surrogates to avoid the handling of toxic carbon monoxide gas. chemistryviews.org These reactions can be carried out under milder conditions and often exhibit high functional group tolerance. diva-portal.org
Organocatalytic and Biocatalytic Synthesis Pathways
Organocatalysis , the use of small organic molecules as catalysts, has gained prominence as a sustainable and metal-free approach to organic synthesis. scienceopen.com For amide synthesis, organocatalysts can activate the carboxylic acid or the amine, facilitating the formation of the amide bond. mdpi.comoaepublish.com While specific examples for N-phenylnonanamide are not extensively documented, the principles of organocatalysis, such as hydrogen bond activation, are applicable. nih.gov
Biocatalysis , on the other hand, utilizes enzymes to catalyze chemical transformations. mdpi.com Lipases, a class of enzymes that naturally hydrolyze esters, have been shown to be effective in catalyzing the synthesis of amides under mild and environmentally friendly conditions. researchgate.netnih.gov The synthesis of N-phenylnonanamide can be envisioned through the lipase-catalyzed reaction between nonanoic acid or its simple ester and aniline. nih.govnih.gov This enzymatic approach offers high selectivity and can often be performed in greener solvents or even solvent-free conditions. researchgate.netnih.gov The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase (B570770) B), further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. nih.govrsc.org
Green Chemistry Principles in N-Phenyl Amide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amides. sioc-journal.cnpandawainstitute.combeilstein-journals.org The goal is to develop methods that are more environmentally benign and safer to perform. imist.magctlc.org Key aspects of green chemistry in the context of N-phenylnonanamide synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Catalytic methods are inherently more atom-economical than those requiring stoichiometric activating agents. ucl.ac.uk
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.govrsc.org Some biocatalytic and mechanochemical syntheses can even be performed solvent-free. researchgate.netbeilstein-journals.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions are particularly advantageous in this regard, as they typically occur under mild conditions. researchgate.net
Renewable Feedstocks: While not directly addressed in the synthesis of N-phenylnonanamide from petroleum-derived starting materials, the use of fatty acids from renewable bio-sources as precursors to nonanoic acid aligns with this principle.
Catalysis: The use of catalytic reagents (e.g., transition metals, organocatalysts, enzymes) is preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused. ucl.ac.ukrsc.org
By integrating these principles, the synthesis of N-phenylnonanamide and other amides can be made more sustainable and efficient.
Optimization of Reaction Parameters and Yield Enhancement in N-Phenylnonanamide Production
The efficient synthesis of N-phenylnonanamide and related N-phenyl amides is highly dependent on the careful optimization of various reaction parameters. Research into amide bond formation has identified several key variables that can be manipulated to enhance reaction yields and purity. These variables include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. Modern approaches increasingly utilize high-throughput experimentation and machine learning algorithms to accelerate the discovery of optimal conditions. beilstein-journals.orgbeilstein-journals.org
Key parameters that are typically optimized include:
Catalyst Selection: The choice of catalyst is crucial. Heterogeneous catalysts, such as nickel supported on activated carbon (Ni/C), have been used for the amidation of aldehydes. rsc.org Homogeneous catalysts, like ruthenium pincer complexes, are effective for the dehydrogenative coupling of alcohols and amines under mild conditions. nih.gov The development of novel catalysts, including those based on non-precious metals like cobalt and copper, is an active area of research aimed at providing cost-effective and sustainable options. nih.govorganic-chemistry.org For instance, in related syntheses, magnetic nanocatalysts have demonstrated high efficacy and reusability. frontiersin.org
Solvent and Base: The reaction medium plays a significant role. Solvents like o-xylene (B151617) are used for high-temperature reactions, while ethers such as diethyl ether are suitable for milder, low-temperature transformations. rsc.orgnih.gov In some modern protocols, green solvents like aqueous ethanol (B145695) are employed to improve the environmental profile of the synthesis. frontiersin.org The choice of base, if required by the mechanism, is also critical and is often optimized in conjunction with the catalyst and solvent system. chemrxiv.org
Temperature and Reaction Time: These two parameters are intrinsically linked. Traditional methods for amide synthesis often required high temperatures, typically refluxing in solvents like toluene. nih.gov However, recent advancements have focused on developing catalytic systems that operate at or near ambient temperatures, which can improve the functional group tolerance and energy efficiency of the process. nih.gov Optimization strategies, such as Design of Experiments (DoE), systematically vary temperature and time to map their effect on yield and selectivity. nih.gov For example, optimization campaigns might explore a temperature range of 25-75 °C and reaction times from 30 to 180 minutes. nih.gov
Reagent Stoichiometry and Concentration: The ratio of reactants can significantly impact the outcome, particularly in multi-component reactions. nih.gov Automated systems can precisely control the equivalents of reagents, such as the base or coupling agents, to maximize the yield of the desired product. nih.gov
The following interactive table summarizes findings from various studies on N-aryl amide synthesis, illustrating the impact of different reaction parameters on product yield. While not all examples are for N-phenylnonanamide specifically, they provide a clear framework for the optimization strategies applicable to its production.
| Amide Product | Starting Materials | Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-heptylhexanamide | Hexyl acetate, n-heptylamine | Ruthenium PNNH complex | Diethyl ether | Reflux (34.6 °C) | 24 h | 76 | nih.gov |
| N-phenyl benzamide | Benzaldehyde, Aniline | Ni/C | o-Xylene | Reflux | - | - | rsc.org |
| N-(4-methoxyphenyl)-2-phenylacetamide | Ethyl 2-phenyldiazoacetate, 4-methoxynitrosobenzene | Visible light (blue LED) | - | Room Temp | - | 73 | chinesechemsoc.org |
| Polyhydroquinoline derivative | Aldehyde, Dimedone, Amine | Fe3O4 nanocatalyst | Ethanol | Reflux | 20 min | 96 | frontiersin.org |
| 4-(p-tolyl)morpholine | p-tolyl triflate, aniline | Buchwald-Hartwig catalyst | - | Variable | Variable | Optimized via algorithm | nih.gov |
Mechanistic Investigations of N-Phenyl Amide Bond Formation
The formation of the N-phenyl amide bond is a fundamental transformation in organic chemistry, and its mechanism can vary significantly depending on the chosen synthetic route and catalytic system.
A common pathway is the dehydrogenative coupling of an alcohol and an amine . Using ruthenium-pincer complexes, this reaction can proceed at low temperatures. nih.gov Mechanistic studies suggest a pathway that involves the initial dehydrogenation of the alcohol to an aldehyde, which remains bound to the ruthenium center. nih.gov The amine then condenses with this aldehyde to form a hemiaminal, which subsequently undergoes a second dehydrogenation step to yield the final amide product. A key feature of this mechanism is the role of the pincer ligand, where a terminal N-H moiety can participate in the reaction, providing a lower energy pathway for the amide formation step compared to alternative routes. nih.gov
Another well-studied approach is the amidation of aldehydes . When using a heterogeneous nickel-on-carbon (Ni/C) catalyst, the proposed mechanism begins with the condensation of the aldehyde with an amine (like aniline) to form an imine intermediate. rsc.org The Ni/C catalyst then facilitates subsequent transformations, which involve a series of transition states corresponding to hydrogen transfer and the final formation of the amide bond, releasing hydrogen gas. rsc.org
Photochemical methods offer a distinct mechanistic route. In one visible-light-promoted synthesis, an aryldiazoacetate is irradiated to generate a reactive carbene species. chinesechemsoc.org This carbene then reacts with a nitrosoarene, such as nitrosobenzene, to form a zwitterionic intermediate that rearranges into a more stable nitrone. chinesechemsoc.org Under continued irradiation, this nitrone intermediate converts to an oxaziridine, which subsequently undergoes rearrangement to furnish the final N-phenyl amide product. chinesechemsoc.org A key advantage of this pathway is that it operates at room temperature without external additives, producing only nitrogen gas as a byproduct. chinesechemsoc.org
In the context of peptide synthesis , the formation of the amide bond is often explained by mechanisms involving activated intermediates. For example, the Native Chemical Ligation (NCL) mechanism involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. csic.es This proceeds via a reversible transthioesterification to form a transient thioester-linked intermediate. csic.es This is followed by a rapid, intramolecular S-to-N acyl shift, where the amine of the cysteine attacks the thioester carbonyl, leading to the formation of a stable, native peptide bond. csic.es While not a direct synthesis of N-phenylnonanamide, these principles of activating a carboxyl group followed by nucleophilic attack by an amine are central to many amide bond formation strategies.
Finally, mechanisms involving organometallic intermediates are also prominent. Copper-catalyzed aerobic oxidative coupling reactions have been shown to proceed through iminium ion intermediates. acs.org In these systems, the amine reacts with the copper catalyst to form an oxidized species, which can be stabilized by the solvent and subsequently undergoes reaction to form the C-N bond. acs.org
Molecular Mechanism of Action and Biological Target Engagement of N Phenylnonanamide Derivatives
Enzyme Inhibition and Modulation Studies
Histone Deacetylase (HDAC) Pathway Perturbation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov The aberrant activity of HDACs is implicated in various diseases, including cancer, making them a significant therapeutic target. mdpi.com
N-phenylnonanamide derivatives, particularly those incorporating a hydroxamic acid moiety, have been investigated as HDAC inhibitors. The general structure of these inhibitors consists of a cap group that interacts with the surface of the enzyme, a linker region (in this case, the nonanamide chain), and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme. mdpi.com
Studies on structurally related benzamide derivatives have shown selectivity for Class I HDACs (HDAC1, 2, and 3). nih.gov The mechanism of action involves the inhibitor binding to the catalytic domain of the HDAC enzyme, effectively blocking the access of its substrate. mdpi.com This inhibition leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov Furthermore, HDAC inhibitors can also affect the acetylation status and function of non-histone proteins, such as transcription factors and chaperones, contributing to their cellular effects. nih.gov
Research on N-hydroxycinnamamide-based HDAC inhibitors has demonstrated dual inhibition of HDAC1 and HDAC3. For instance, certain derivatives have shown potent in vitro activity with IC50 values in the nanomolar range for these specific HDAC isoforms. nih.gov
Table 1: In vitro HDAC Inhibition Activity of a Representative N-hydroxycinnamamide Derivative (Compound 11r)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 11.8 |
| HDAC2 | 498.1 |
| HDAC3 | 3.9 |
| HDAC8 | 2000.8 |
| HDAC4 | 5700.4 |
| HDAC6 | 308.2 |
| HDAC11 | 900.4 |
| Data sourced from studies on N-hydroxycinnamamide-based HDAC inhibitors. nih.gov |
Xanthine (B1682287) Oxidase (XO) Active Site Interactions
Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. mdpi.comnih.gov Elevated levels of uric acid can lead to conditions such as gout. mdpi.com XO is a flavoprotein containing a molybdopterin cofactor at its active site. mdpi.com
While direct studies on N-phenylnonanamide are limited, research on other non-purine-like inhibitors provides insight into the potential mechanisms of XO inhibition. Competitive inhibitors of XO typically interact with key amino acid residues within the active site channel, preventing the substrate from binding. mdpi.comnih.gov Docking studies of various inhibitors have revealed interactions with residues such as Arg880 and Glu802. unida.ac.id
For example, a p-Cl-phenyl ring of one inhibitor was found to engage in hydrophobic interactions with L1014, V1011, and L873, while a pyrimidine ring was sandwiched between F914 and F1009 through π-π stacking interactions. mdpi.com A carboxylate moiety on another inhibitor formed a salt bridge with Arg880 and hydrogen bonds with Thr1010. mdpi.com Given the phenyl group of N-phenylnonanamide, it is plausible that its derivatives could engage in similar hydrophobic and π-π stacking interactions within the active site of XO. The nature and position of substituents on the phenyl ring and the nonanamide chain would be critical in determining the specific interactions and inhibitory potency.
Table 2: Kinetic Parameters of Novel Non-Purine-Like XO Inhibitors
| Compound | Inhibition Constant (Ki) µM | Inhibition Mechanism |
| ALS-28 | 2.7 ± 1.5 | Competitive |
| ALS-8 | 4.5 ± 1.5 | Competitive |
| ALS-15 | 23 ± 9 | Competitive |
| ALS-1 | 41 ± 14 | Competitive |
| Data from a study on novel reversible inhibitors of Xanthine Oxidase. nih.gov |
Fatty Acid Biosynthesis Enzyme System Disruptions (e.g., CoA Antimetabolites)
The fatty acid biosynthesis (FAS) system is a critical metabolic pathway responsible for the synthesis of fatty acids. In many bacteria, the Type II fatty acid synthase (FAS-II) system is utilized, which consists of several discrete enzymes. mdpi.com This pathway is a target for the development of new antimicrobial agents.
N-acyl amides, the class of compounds to which N-phenylnonanamide belongs, are structurally related to fatty acid amides, which are a biologically important family of lipids. frontiersin.org The biosynthesis of N-acyl amino acids can involve acyl-CoA thioesters. frontiersin.org It is conceivable that derivatives of N-phenylnonanamide could act as antimetabolites, interfering with the utilization of acyl-CoAs by the enzymes of the FAS-II system.
For instance, enzymes like FabH, which initiates the elongation cycle by condensing acyl-CoA with malonyl-ACP, could be potential targets. mdpi.com By mimicking the natural acyl-CoA substrates, N-phenylnonanamide derivatives could potentially bind to the active site of these enzymes and inhibit their function, thereby disrupting fatty acid biosynthesis. The disruption of polyunsaturated fatty acid (PUFA) biosynthesis has been shown to induce inflammatory and STING-mediated type-1 interferon signaling in acute myeloid leukemia (AML) cells. nih.govnih.gov
Topoisomerase and DNA Gyrase Intercalation Mechanisms
Topoisomerases are essential enzymes that manage the topology of DNA. Type II topoisomerases, such as DNA gyrase found in bacteria, work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov These enzymes are validated targets for antibacterial and anticancer drugs.
Certain molecules can inhibit topoisomerases by intercalating into the DNA, which involves the insertion of a planar molecule between the base pairs of the DNA double helix. This intercalation can interfere with the binding of topoisomerases to the DNA or trap the enzyme-DNA cleavage complex, leading to cell death. researchgate.netnih.gov
While there is no direct evidence of N-phenylnonanamide acting as a DNA intercalator, its phenyl group provides a planar moiety that could potentially participate in such interactions, especially with appropriate modifications. For instance, the fusion of additional aromatic rings to the phenyl group could enhance its intercalating ability. Many known DNA intercalators are polycyclic aromatic compounds. researchgate.net The inhibition of topoisomerase II by some of these compounds has been demonstrated, with some derivatives showing potent activity. researchgate.net
Fructose-1,6-bisphosphatase (FBPase) Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govebi.ac.uk Inhibition of FBPase is a therapeutic strategy for type 2 diabetes. nih.gov FBPase is an allosteric enzyme, and its activity is regulated by molecules binding to sites other than the active site. nih.gov
Inhibitors of FBPase can act by binding to the allosteric AMP binding site, which shifts the enzyme from its active (R) state to its inactive (T) conformation. nih.gov Other inhibitors have been found to bind to a novel allosteric site. nih.gov For example, a highly constrained pseudo-tetrapeptide has been shown to bind to a new allosteric site, making contact with three of the four subunits of the enzyme tetramer and establishing hydrogen bonds with Asp187 and the backbone carbonyl of residue 71. nih.gov
While no studies have directly linked N-phenylnonanamide to FBPase inhibition, the diverse chemical structures of known FBPase inhibitors, including anilinoquinazolines and benzoxazole-2-benzene-sulfonamides, suggest that a range of molecular scaffolds can interact with this enzyme. nih.gov It is plausible that derivatives of N-phenylnonanamide could be designed to bind to one of the allosteric sites of FBPase.
Phospholipase A2 (PLA2) and Protease Enzyme Kinetics
Phospholipase A2 (PLA2) enzymes are responsible for the hydrolysis of the sn-2 ester bond of phospholipids, releasing a fatty acid and a lysophospholipid. This enzymatic activity is crucial in various cellular processes, including inflammation.
Proteases are enzymes that catalyze the breakdown of proteins. The interaction between proteases and PLA2 has been observed in certain contexts. For example, protease-activated receptors (PARs) on human coronary artery endothelial cells can be cleaved by thrombin or tryptase, leading to the activation of a membrane-associated, calcium-independent PLA2 (iPLA2). This activation results in the selective hydrolysis of plasmalogen phospholipids.
While direct kinetic studies of N-phenylnonanamide with PLA2 and proteases are not available, the structural similarity of N-phenylnonanamide to fatty acid amides suggests a potential for interaction with lipid-metabolizing enzymes. The long nonanamide chain could facilitate interaction with the lipid-binding sites of PLA2, potentially modulating its activity. Further research would be necessary to determine if N-phenylnonanamide or its derivatives can act as inhibitors or modulators of PLA2 or influence protease-mediated signaling pathways that involve PLA2 activation.
Receptor Binding and Signal Transduction Pathway Analysis
The biological effects of N-Phenylnonanamide derivatives are mediated through their interaction with several key receptor systems and signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.
N-Phenylnonanamide derivatives have been investigated for their potential interactions with the cannabinoid receptor system, which comprises primarily the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The binding of a ligand to these receptors, typically within the transmembrane helices, leads to a conformational change in the receptor. This change facilitates the activation of associated Gi/o proteins. nih.govnih.gov
The activation of Gi/o proteins by cannabinoid receptor agonists subsequently leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Furthermore, cannabinoid receptor activation can modulate ion channels and stimulate mitogen-activated protein kinase (MAPK) pathways, influencing a variety of cellular processes. nih.govnih.gov The specific interactions of N-Phenylnonanamide derivatives with CB1 and CB2 receptors would determine their unique pharmacological profile within this system.
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in detecting and transducing noxious stimuli. N-Phenylnonanamide derivatives are studied for their ability to modulate TRPV1 activity. The activation of TRPV1 by agonists, such as capsaicin, leads to an influx of cations, primarily calcium, which depolarizes sensory neurons and generates an action potential. nih.gov
The binding site for vanilloid compounds like capsaicin is located in the intracellular leaflet of the channel, within a voltage-sensing subdomain. nih.gov The interaction of a ligand with this site induces a conformational change that opens the channel pore. The modulation of TRPV1 by N-Phenylnonanamide derivatives could involve either agonistic or antagonistic activity, thereby either activating or inhibiting the channel's function. This modulation can have significant implications for cellular signaling and physiological responses. nih.gov
Protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. EGFR is a receptor tyrosine kinase that, upon binding to its ligand, dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This autophosphorylation initiates downstream signaling cascades. nih.gov
Certain N-Phenylnonanamide derivatives are being explored as potential inhibitors of EGFR tyrosine kinase activity. These inhibitors can be classified based on their mechanism of action, with some acting as reversible competitive inhibitors of ATP binding to the kinase domain, while others form covalent bonds with specific residues in the active site, leading to irreversible inhibition. mdpi.com By blocking the kinase activity of EGFR, these compounds can disrupt aberrant signaling pathways that contribute to disease states. nih.gov
Table 1: Generations of EGFR Tyrosine Kinase Inhibitors and their Characteristics
| Generation | Mechanism of Action | Target Specificity | Example Compounds |
|---|---|---|---|
| First | Reversible, ATP-competitive | Wild-type and mutated EGFR | Gefitinib, Erlotinib |
| Second | Irreversible, covalent binding | EGFR and other ErbB family members | Afatinib, Dacomitinib |
| Third | Irreversible, covalent binding | Mutant-selective (e.g., T790M) | Osimertinib |
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Recognizing that complex diseases often involve multiple signaling pathways, multitargeting approaches are gaining prominence in drug discovery. N-Phenylnonanamide derivatives may be designed to interact with several biological targets simultaneously. Potential targets could include enzymes like telomerase, which is crucial for maintaining telomere length and is often upregulated in cancer cells, and signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Toll-like receptor (TLR) pathways.
The JAK/STAT pathway is a key signaling cascade for numerous cytokines and growth factors, playing a critical role in immunity and inflammation. The TLR4 pathway is a component of the innate immune system that recognizes pathogen-associated molecular patterns. By simultaneously modulating these targets, N-Phenylnonanamide derivatives could exert a more potent and durable therapeutic effect.
Maintaining glucose homeostasis is a complex physiological process involving multiple organs and signaling molecules. The pancreatic and duodenal homeobox 1 (PDX-1) is a transcription factor that plays a critical role in pancreatic development and the function of beta-cells, including the regulation of insulin gene expression. nih.govnih.gov The protein MG53 has been implicated in insulin signaling and glucose uptake in peripheral tissues.
N-Phenylnonanamide derivatives could potentially influence insulin secretion and glucose homeostasis by modulating the expression or activity of key regulatory proteins like PDX-1 and MG53. For instance, compounds that enhance PDX-1 expression or nuclear translocation could promote beta-cell function and insulin production. nih.gov Similarly, modulation of MG53 could impact insulin sensitivity in muscle and adipose tissue.
Table 2: Key Regulators of Insulin Secretion and Glucose Homeostasis
| Molecule | Function | Role in Glucose Homeostasis |
|---|---|---|
| PDX-1 | Transcription factor | Regulates insulin gene expression and beta-cell function |
| MG53 | Protein | Involved in insulin signaling and glucose uptake |
| Insulin | Hormone | Promotes glucose uptake and storage |
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Cellular and Subcellular Mechanistic Responses
The interaction of N-Phenylnonanamide derivatives with their biological targets ultimately translates into a range of cellular and subcellular responses. These responses are the downstream consequences of the initial receptor binding and signal transduction events.
For example, the modulation of ion channels like TRPV1 can lead to changes in intracellular calcium concentrations. Elevated intracellular calcium is a versatile second messenger that can trigger a multitude of cellular processes, including neurotransmitter release, gene expression, and apoptosis.
The inhibition of protein kinases such as EGFR can halt proliferative signals, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This is a primary mechanism by which many targeted cancer therapies exert their effects. nih.gov
Furthermore, engagement with pathways like JAK/STAT can alter the expression of genes involved in inflammation and immunity. The regulation of transcription factors such as PDX-1 can have profound effects on cell differentiation and function, particularly in the context of metabolic diseases. The ultimate cellular and subcellular responses to N-Phenylnonanamide derivatives are therefore highly dependent on the specific targets engaged and the cellular context in which these interactions occur.
DNA Interaction and Replication Interference
Currently, there is a lack of direct scientific evidence to suggest that N-phenylnonanamide and its derivatives mediate their biological effects through direct interaction with DNA or interference with the DNA replication machinery. The primary mechanisms of action for many therapeutic compounds involve binding to DNA, either through intercalation between base pairs or by fitting into the major or minor grooves, which can disrupt DNA replication and transcription. Furthermore, some agents interfere with the function of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication and transcription. However, studies on compounds with these mechanisms, such as polyamides and acridines for DNA binding and camptothecins or etoposide for topoisomerase inhibition, indicate distinct structural requirements that are not characteristic of N-phenylnonanamide. Therefore, it is presumed that the therapeutic effects of N-phenylnonanamide derivatives are not a result of direct engagement with DNA or the machinery of its replication.
Redox State Modulation and Reactive Oxygen Species Generation
N-phenylnonanamide derivatives are thought to modulate the cellular redox state, a mechanism that is critical in protecting cells from oxidative stress. This modulation is primarily achieved through the activation of the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.
Structurally related compounds, such as N-phenyl cinnamamide derivatives, have been shown to activate the Nrf2/antioxidant response element (ARE) pathway. This activation leads to the upregulation of several key antioxidant enzymes, including:
NAD(P)H quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).
Hemeoxygenase-1 (HO-1): An enzyme that catabolizes heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major endogenous antioxidant.
By upregulating these genes, N-phenylnonanamide derivatives can increase the intracellular levels of glutathione, a critical component of the cell's antioxidant defense system. This enhancement of the cellular antioxidant capacity allows for the effective neutralization of ROS, thereby protecting cells from oxidative damage. The cytoprotective effects of these compounds have been observed in models of oxidative cell injury, where they have been shown to significantly reduce the levels of ROS generated by toxins.
Nrf2/ARE Target Genes Upregulated by N-Phenyl Cinnamamide Derivatives
| Target Gene | Function | Effect of Upregulation |
|---|---|---|
| NAD(P)H quinone oxidoreductase 1 (NQO1) | Catalyzes the two-electron reduction of quinones. | Prevents the generation of reactive oxygen species. |
| Hemeoxygenase-1 (HO-1) | Catabolizes heme to produce biliverdin. | Leads to the production of the antioxidant bilirubin. |
| Glutamate-cysteine ligase catalytic subunit (GCLC) | Rate-limiting enzyme in glutathione synthesis. | Increases intracellular levels of the antioxidant glutathione. |
Mechanisms of Antinociception and Anti-inflammation
The antinociceptive and anti-inflammatory properties of N-phenylnonanamide derivatives are believed to be mediated through multiple mechanisms, primarily involving the inhibition of key inflammatory pathways and the modulation of cytokine production. While direct inhibition of cyclooxygenase (COX) enzymes, the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs), may play a role, evidence from related amide and anilide compounds suggests a broader spectrum of anti-inflammatory actions.
One of the key mechanisms is the inhibition of pro-inflammatory cytokine production. Compounds structurally similar to N-phenylnonanamide, such as nicotinamide, have been shown to be potent inhibitors of several pro-inflammatory cytokines, including:
Interleukin-1β (IL-1β): A key mediator of inflammation that induces fever and the production of other inflammatory cytokines.
Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of biological activities, including the stimulation of acute phase responses.
Tumor Necrosis Factor-α (TNF-α): A central regulator of inflammation that can induce a cascade of other inflammatory mediators.
The inhibition of these cytokines can significantly dampen the inflammatory response, thereby alleviating both inflammation and the associated pain. The molecular mechanism underlying this cytokine inhibition is thought to involve the modulation of transcription factors that regulate their expression, such as Nuclear Factor-kappa B (NF-κB).
Pro-inflammatory Cytokines Inhibited by Nicotinamide
| Cytokine | Primary Pro-inflammatory Functions |
|---|---|
| Interleukin-1β (IL-1β) | Induces fever, promotes inflammation, and stimulates the production of other cytokines. |
| Interleukin-6 (IL-6) | Stimulates acute phase protein synthesis and contributes to systemic inflammation. |
| Tumor Necrosis Factor-α (TNF-α) | A central regulator of inflammation, induces apoptosis, and stimulates the production of other inflammatory mediators. |
Angiogenesis and Inflammation Suppression
The suppression of angiogenesis and inflammation by N-phenylnonanamide derivatives is likely mediated through the inhibition of key signaling pathways that are crucial for these processes, particularly the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
VEGF Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. The VEGF signaling pathway is a central regulator of angiogenesis. N-phenylnonanamide derivatives may interfere with this pathway at several levels:
Receptor Binding: They may prevent the binding of VEGF to its receptor, VEGFR2, thereby blocking the initiation of the signaling cascade.
Receptor Tyrosine Kinase Activity: They may inhibit the intrinsic tyrosine kinase activity of VEGFR2, preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.
Downstream Signaling: They may inhibit the activity of downstream effectors in the VEGF pathway, such as Src and FAK, which are crucial for endothelial cell migration and proliferation.
NF-κB Signaling Pathway: The NF-κB signaling pathway is a master regulator of inflammation and also plays a significant role in angiogenesis. NF-κB controls the expression of a wide range of genes involved in the inflammatory response, including pro-inflammatory cytokines, chemokines, and adhesion molecules. It also regulates the expression of pro-angiogenic factors. N-phenylnonanamide derivatives may inhibit the NF-κB pathway by:
Preventing IκBα Degradation: They may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Blocking NF-κB Nuclear Translocation: By preventing the degradation of IκBα, they can block the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of its target genes.
By inhibiting both the VEGF and NF-κB signaling pathways, N-phenylnonanamide derivatives can exert a dual effect, suppressing both the formation of new blood vessels and the inflammatory response.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N Phenylnonanamide Analogues
Systematic Modification of the N-Phenyl Moiety and its Stereoelectronic Effects
The N-phenyl group of N-phenylnonanamide serves as a critical site for modification to modulate the compound's biological activity. The electronic properties and steric bulk of substituents on this aromatic ring can significantly influence intermolecular interactions with biological targets.
Stereoelectronic effects, which encompass both the steric and electronic characteristics of substituents, play a pivotal role in the bioactivity of N-phenylnonanamide analogues. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the electron density of the amide bond and the aromatic system. This, in turn, can affect the compound's binding affinity to its target protein.
For instance, studies on related N-phenylacetamide sulfonamides have suggested that increasing the area, volume, and electrostatic potential of analogues can be beneficial to their analgesic activity nih.gov. In the context of N-phenylnonanamide, the introduction of EWGs such as nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) can decrease the electron density on the phenyl ring. This may enhance interactions with electron-rich pockets in a target protein. Conversely, EDGs like methoxy (OCH₃) or methyl (CH₃) increase the electron density, which could be favorable for interactions with electron-deficient sites.
An ab initio study on phenyl esters, which share the phenyl-carbonyl structural motif, demonstrated that electron-withdrawing substituents on the phenyl ring decrease the delocalization of the lone pair of the ether oxygen to the carbonyl group nih.gov. A similar principle can be applied to N-phenylnonanamide, where substituents on the phenyl ring would modulate the electronic character of the amide nitrogen and carbonyl.
Table 1: Illustrative Stereoelectronic Effects of N-Phenyl Substituents on Bioactivity
| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Bioactivity |
| 4-OCH₃ | Electron-donating | Moderate | Potentially enhanced activity through hydrogen bonding and favorable electronic interactions. |
| 4-Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | May increase binding affinity through halogen bonding and altered electronic profile. |
| 4-NO₂ | Strongly Electron-withdrawing | Moderate | Could significantly enhance potency by increasing electrostatic interactions. |
| 2-CH₃ | Electron-donating | High | Potential for reduced activity due to steric hindrance disrupting the optimal binding conformation. |
| 3-CF₃ | Strongly Electron-withdrawing | Moderate | May improve activity through favorable electronic interactions and increased metabolic stability. |
Elucidation of Aliphatic Chain Length and Branching Contributions to Bioactivity
Studies on capsaicinoids and other fatty acid amides have provided valuable insights into the role of the aliphatic chain. For capsaicin analogues, a hydrophobic hydrocarbon tail of 8 to 12 carbons is often required for maximal potency at the TRPV1 receptor nih.gov. This suggests that an optimal chain length exists for productive interaction with the receptor's binding pocket. For N-phenylnonanamide analogues, it is plausible that the nine-carbon chain is near this optimum for certain biological targets.
Increasing the chain length beyond the optimum may lead to a decrease in activity due to steric clashes or an unfavorable increase in lipophilicity, which could lead to poor solubility and bioavailability. Conversely, shortening the chain might result in a loss of essential hydrophobic interactions within the binding site, thereby reducing potency. Research on the antimicrobial activity of alkyl amides has shown that compounds with a chain length of 11 to 15 carbons are most active, highlighting the importance of this parameter nih.govnih.gov.
Branching of the aliphatic chain can also significantly impact bioactivity. The introduction of methyl or other small alkyl groups on the nonanamide chain can alter the molecule's conformation and steric profile. This can either enhance or diminish its fit within a binding pocket. Furthermore, branching can affect the metabolic stability of the compound by shielding certain positions from enzymatic degradation. The size and position of the branch are critical; for example, a bulky N-isopropyl substituent has been shown to have a significant steric effect on the hydration and dynamics of the amide group nih.gov.
Table 2: Predicted Effects of Aliphatic Chain Modification on Bioactivity
| Modification | Change in Lipophilicity | Potential Impact on Bioactivity |
| Shortening the chain (e.g., to heptanamide) | Decrease | Reduced hydrophobic interactions, potentially lower potency. |
| Lengthening the chain (e.g., to undecanamide) | Increase | May enhance hydrophobic interactions up to an optimal length, after which activity may decrease due to steric hindrance or poor solubility. |
| Introduction of a methyl branch at C2 | Minor Increase | May improve metabolic stability and could either increase or decrease binding affinity depending on the topology of the binding site. |
| Introduction of a gem-dimethyl group at C2 | Moderate Increase | Significant steric impact that could hinder binding; may also increase metabolic stability. |
| Introduction of unsaturation (e.g., a double bond) | Minor Decrease | Can introduce conformational rigidity and alter the geometry of the chain, potentially leading to a better fit in the binding site. |
Pharmacophore Elucidation and Ligand Design Principles
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For N-phenylnonanamide analogues, a putative pharmacophore can be constructed based on its core structure and the SAR findings from related compounds. The pharmacophore concept is a cornerstone in rational drug design and can be used for virtual screening to identify new active compounds dovepress.comnih.gov.
The key features of a pharmacophore for N-phenylnonanamide analogues would likely include:
An aromatic ring: The N-phenyl group, which can engage in π-π stacking and hydrophobic interactions.
A hydrogen bond donor: The amide N-H group.
A hydrogen bond acceptor: The amide carbonyl oxygen.
A hydrophobic aliphatic tail: The nonanamide chain.
The spatial relationship between these features is critical for bioactivity. Ligand design principles for N-phenylnonanamide analogues should therefore focus on optimizing these interactions. This can be achieved by introducing substituents on the phenyl ring that complement the electronic and steric environment of the target's binding site. Similarly, modifications to the aliphatic chain should aim to maximize hydrophobic interactions without introducing steric clashes. The combination of pharmacophore modeling with molecular docking simulations can provide a more detailed understanding of the ligand-receptor interactions and guide the design of more potent analogues dovepress.com.
Comparative SAR with Related Amide Chemotypes
To gain a broader understanding of the SAR of N-phenylnonanamide, it is insightful to compare it with other, more extensively studied amide-containing compound classes.
Capsaicinoids and vanilloids are a well-known class of compounds that interact with the TRPV1 receptor. nih.gov Capsaicin, the pungent component of chili peppers, features a vanillyl group (a substituted phenyl ring), an amide linkage, and a branched aliphatic chain. The SAR of capsaicinoids is well-documented and provides a valuable parallel for understanding the role of the aliphatic chain in N-phenylnonanamide. As previously mentioned, the length and branching of the fatty acid moiety are crucial for TRPV1 activation. nih.gov Studies have shown that a hydrophobic tail of 8 to 12 carbons is optimal for potency nih.gov. This provides a strong rationale for the importance of the nonanamide chain length in N-phenylnonanamide's bioactivity.
Pyrazoline and other heterocyclic amides are another important class of bioactive compounds. In these molecules, the phenyl ring of N-phenylnonanamide is replaced by a heterocyclic ring system, such as pyrazole. These heterocyclic rings introduce different electronic properties, hydrogen bonding capabilities, and steric profiles compared to a simple phenyl ring. SAR studies of pyrazoline carboxamides have revealed that the nature and substitution of the heterocyclic ring, as well as the groups attached to the amide, are critical for their biological activity, which can range from antimicrobial to anticancer effects researchgate.netnih.gov. The amide linkage remains a key structural feature, but its conformational preferences and electronic environment can be significantly influenced by the adjacent heterocycle. researchgate.net
Applications and Emerging Research Frontiers for N Phenylnonanamide Systems
Agrochemical Science and Pest Management Strategies
While the exploration of novel active ingredients is a constant endeavor in agrochemical research, publicly available scientific literature does not extensively detail the application of N-Phenylnonanamide as a primary active ingredient in commercially available insecticides or fungicides. The development of new pest management solutions often involves screening vast libraries of chemical compounds for biological activity. Derivatives of amides and anilides are classes of chemicals that have been investigated for pesticidal properties. For instance, research into other N-phenylamide derivatives has shown activity against various pests, suggesting that the N-Phenylnonanamide scaffold could be a subject of interest in preliminary screenings, even if detailed studies are not widely published.
Biopesticide and Environmentally Benign Formulations
The trend in modern agriculture is shifting towards the use of biopesticides and environmentally benign formulations to reduce the ecological footprint of farming practices nih.govpanna.org. These formulations often utilize natural products or synthetic compounds with favorable environmental profiles, such as high biodegradability and low toxicity to non-target organisms nih.gov.
The environmental impact of any new pesticide is a critical consideration, encompassing its persistence in soil and water, potential for bioaccumulation, and effects on non-target species mdpi.comresearchgate.net. The development of environmentally benign formulations would be a prerequisite for the successful registration and adoption of any new N-Phenylnonanamide-based agrochemical.
Materials Science and Polymer Chemistry
In the field of materials science, the inherent properties of N-Phenylnonanamide, such as its thermal stability and chemical structure, suggest potential applications as a functional additive in polymeric systems.
Antioxidant Additives in Polymeric Systems
Polymers are susceptible to degradation upon exposure to heat, light, and oxygen, which can lead to a loss of mechanical properties and discoloration songwon.com. Antioxidants are crucial additives that are incorporated into polymers to inhibit or retard these degradation processes songwon.commdpi.comnih.gov. The mechanism of action of antioxidants typically involves the scavenging of free radicals that are formed during the autooxidation of the polymer mdpi.comchemrxiv.org.
Antioxidants are broadly classified as primary and secondary. Primary antioxidants are typically radical scavengers, such as sterically hindered phenols and aromatic amines, which donate a hydrogen atom to peroxy radicals, thereby terminating the degradation chain reaction songwon.com. Secondary antioxidants, such as phosphites and thioesters, function by decomposing hydroperoxides into non-radical, stable products songwon.com.
N-Phenylnonanamide, containing a secondary amine linkage and an aromatic phenyl group, has the structural characteristics of an aminic antioxidant. Aromatic amines are known to function as effective radical scavengers at elevated temperatures. The nitrogen atom in the amide group can potentially participate in stabilizing free radicals. The long alkyl chain may also influence its solubility and compatibility with various polymer matrices, such as polyolefins.
Below is a table summarizing the classes of antioxidants and their general mechanisms, which provides context for the potential role of N-Phenylnonanamide.
| Antioxidant Class | Mechanism of Action | Potential Role of N-Phenylnonanamide Structure |
| Primary Antioxidants | ||
| Sterically Hindered Phenols | Hydrogen atom donation to free radicals | The phenyl group, while not a phenol, is an aromatic system that can influence radical stability. |
| Aromatic Amines | Radical scavenging at high temperatures | The N-phenyl group is a key feature of aromatic amine antioxidants. |
| Secondary Antioxidants | ||
| Phosphites | Hydroperoxide decomposition | Not directly applicable to the structure of N-Phenylnonanamide. |
| Thioesters | Hydroperoxide decomposition | Not directly applicable to the structure of N-Phenylnonanamide. |
Research on the efficiency of various antioxidants in polyethylene has shown that the chemical structure of the stabilizer significantly affects the polymer's properties during processing and use researchgate.net. While specific data on N-Phenylnonanamide is not available, it is plausible that it could function as a primary antioxidant, particularly in synergistic blends with other stabilizers.
Functional Molecule Integration into Advanced Materials
The integration of functional molecules into polymer matrices is a key strategy for developing advanced materials with tailored properties mdpi.comnih.govnih.govresearchgate.netmdpi.com. These functional composites can exhibit enhanced mechanical, thermal, electrical, or bioactive properties nih.govresearchgate.netmdpi.com.
N-Phenylnonanamide could potentially be incorporated into polymer composites to impart specific functionalities. For example, its antioxidant properties could be harnessed to create materials with improved long-term stability. Furthermore, the amide and phenyl groups could serve as sites for further chemical modification, allowing for the covalent grafting of N-Phenylnonanamide onto polymer backbones or its use as a compatibilizer in polymer blends.
The synthesis of functional materials often involves the use of N-heterocyclic amines and other nitrogen-containing compounds to create covalent and carbon-based materials with applications in areas such as catalysis and CO2 capture researchgate.net. While N-Phenylnonanamide does not possess a heterocyclic ring, its amide functionality offers a site for chemical reactions that could be exploited in the synthesis of novel functional polymers.
Catalysis and Industrial Chemical Processes
In the realm of industrial chemistry, catalysts play a pivotal role in accelerating chemical reactions, improving selectivity, and reducing energy consumption researchgate.netnih.gov. While N-Phenylnonanamide is not primarily known as a catalyst itself, it can serve as a substrate in catalytic reactions, which is crucial for the synthesis of other valuable chemicals.
One notable example is the catalytic reduction of amides. The reduction of amides to amines is a fundamental transformation in organic synthesis, providing access to a wide range of chemical intermediates used in the pharmaceutical, agrochemical, and materials industries. The hydrogenation of N-phenylnonanamide has been used as a model reaction to screen the efficacy of various catalysts. In one study, the reduction of N-phenylnonanamide using certain catalysts yielded a mixture of the corresponding secondary amine, N-phenylnonylamine, and nonanol, with the selectivity depending on the reaction conditions mdpi.com. This research is significant as it aims to develop more sustainable and efficient alternatives to traditional reducing agents.
The selective catalytic reduction of aromatic nitro compounds to phenylhydroxylamines is another area of active research, as these products are important chemical intermediates mdpi.com. While this does not directly involve N-Phenylnonanamide, it highlights the importance of catalytic processes in transforming nitrogen-containing aromatic compounds.
Furthermore, N-formylation of amines is an important industrial process, and various catalysts, including zinc oxide, have been investigated to improve the efficiency of this reaction under solvent-free conditions researchgate.net. The development of efficient catalytic systems for amide synthesis and transformation is a continuous effort in industrial chemistry researchgate.net.
The table below summarizes the role of N-Phenylnonanamide in the context of catalysis.
| Process | Role of N-Phenylnonanamide | Significance |
| Catalytic Amide Reduction | Substrate | Serves as a model compound for testing the efficiency and selectivity of new catalyst systems for the synthesis of amines. |
| Industrial Synthesis | Potential Intermediate | Could be a precursor in multi-step syntheses of more complex molecules. |
The study of catalytic processes involving amides like N-Phenylnonanamide contributes to the broader goal of developing greener and more efficient chemical manufacturing processes researchgate.net.
Ligand Design for Selective Organic Transformations
There is no specific information available in the current body of scientific literature detailing the use of N-Phenylnonanamide as a ligand or in the design of ligands for selective organic transformations. Research in this area tends to focus on more complex molecular architectures to achieve high selectivity and catalytic activity.
Sustainable Process Development through Amide Chemistry
While sustainable amide bond formation is a significant area of chemical research, there are no specific studies found that focus on the sustainable process development of N-Phenylnonanamide or its application as a key component in broader sustainable chemical processes. Research in green chemistry often highlights the development of general methodologies for amide synthesis that are applicable to a wide range of substrates, rather than focusing on the specific production or use of N-phenylnonanamide.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-phenylnonanamide derivatives, and how are they purified?
Answer:
N-Phenylnonanamide analogs are typically synthesized via Schotten–Baumann acylation. For example, substituted benzylamines (e.g., 3,4,5-trimethoxybenzylamine) are reacted with nonanoyl chloride in equimolar ratios under inert conditions. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts. Purification involves column chromatography using silica gel and gradients of ethyl acetate/hexane, followed by recrystallization from ethanol . NMR (¹H and ¹³C) and HPLC are critical for verifying purity (>98%) and structural confirmation .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) alter TRPV1 binding affinity and cytotoxicity?
Answer:
Substituent positioning significantly impacts TRPV1 activation. Molecular docking reveals that methoxy groups at the 3-position (e.g., N-(3-methoxybenzyl)nonanamide) stabilize hydrophobic interactions in the TRPV1 "hole-A" pocket (composed of Trp549, Met552), while hydroxy groups disrupt this due to hydrophilic repulsion . For instance:
- N-(3-Methoxybenzyl)nonanamide : IC₅₀ = 45 µM (calcium flux EC₅₀ = 70 µM).
- N-(4-Hydroxybenzyl)nonanamide : IC₅₀ = 62 µM (EC₅₀ = 470 µM).
The 3-methoxy analog’s higher potency correlates with stronger hydrophobic binding, whereas hydroxy groups reduce affinity due to unfavorable polarity . Cytotoxicity (LC₅₀) trends mirror these results, with TRPV1-OE cells showing 116 µM vs. 164 µM for methoxy vs. hydroxy analogs .
Advanced: How can researchers resolve discrepancies between TRPV1 activation and cytotoxicity in certain analogs?
Answer:
Some analogs (e.g., N-(3,4-dihydroxybenzyl)nonanamide) exhibit cytotoxicity independent of TRPV1. Methodological approaches include:
- Redox modulation : Cotreatment with N-acetylcysteine (NAC) reduces ROS-mediated toxicity by 30–40% in TRPV1-OE cells, implicating electrophilic stress .
- P450 inhibition : Preincubation with CYP1A2/2C19 inhibitors (e.g., α-naphthoflavone) blocks metabolic activation, isolating TRPV1-dependent pathways .
- Parallel assays : Compare calcium flux (TRPV1-specific) with GADD153 expression (oxidative stress marker). For example, N-(3-methoxybenzyl)nonanamide shows weak calcium flux (ΔFluorescence = 5 at 200 µM) but significant GADD153 upregulation (8-fold), suggesting dual mechanisms .
Basic: What analytical techniques validate the purity and structure of synthesized analogs?
Answer:
- Chromatography : HPLC with C18 columns (ACN/water gradient) confirms purity (>98%).
- Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.2 ppm for amide CH₂) and ¹³C NMR (δ 170 ppm for carbonyl) verify substituent placement .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ = 306.2 for N-(3-methoxybenzyl)nonanamide) .
Advanced: How does cytochrome P450 metabolism influence the toxicological profile of N-phenylnonanamide analogs?
Answer:
CYP1A2 and CYP2C19 metabolize N-(3-methoxybenzyl)nonanamide to reactive quinones (e.g., N-(3,4-dihydroxybenzyl)nonanamide), which form glutathione (GSH) adducts (e.g., G7, G8). These metabolites induce oxidative stress via redox cycling, increasing cytotoxicity in primary lung cells (LC₅₀ = 16 µM vs. 106 µM in immortalized cells) . Metabolic profiling using LC-MS/MS with stable isotope tracers (e.g., ¹³C-labeled analogs) can track metabolite formation and adduct stability .
Advanced: What role does oxidative stress play in the cytotoxicity of dihydroxy-substituted analogs?
Answer:
Dihydroxy derivatives (e.g., N-(3,4-dihydroxybenzyl)nonanamide) generate semiquinone radicals during P450-mediated oxidation, depleting intracellular GSH by 60–70% in NHBE cells. This triggers mitochondrial apoptosis, evidenced by caspase-3 activation (2.5-fold increase) and ΔΨm collapse. Cotreatment with the antioxidant TEMPOL restores viability by 50%, confirming ROS-driven toxicity .
Basic: What parameters optimize synthesis yield for N-phenylnonanamide derivatives?
Answer:
- Reagent ratios : 1:1.2 molar excess of nonanoyl chloride to benzylamine ensures complete acylation.
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., O-acylation).
- Solvent choice : Anhydrous THF or DCM improves reaction homogeneity.
Yields typically range from 65–85% after optimization .
Advanced: How do molecular dynamics simulations explain bioactivity differences between methoxy and trifluoromethyl analogs?
Answer:
Simulations reveal that N-(4-trifluoromethylbenzyl)nonanamide’s CF₃ group causes steric clashes with Tyr511 (distance = 4.1 Å vs. 2.4 Å for nonivamide), reducing hydrophobic contact. This explains its lower potency (EC₅₀ = 200 µM vs. 1.4 µM for nonivamide) and higher LC₅₀ (>250 µM) . Free energy calculations (MM-PBSA) further show a ΔG binding of −6.2 kcal/mol for CF₃ analogs vs. −9.8 kcal/mol for methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
